

Chemical and Physical Properties of Gossypin

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Compound Focus: Gossypin

CAS No.: 652-78-8

Cat. No.: S624988

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The table below summarizes the key technical data for **gossypin**:

Property	Specification
IUPAC Name	2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one [1] [2]
Molecular Formula	C ₂₁ H ₂₀ O ₁₃ [1] [2]
Molecular Weight	480.38 g/mol [1] [2]
CAS Registry Number	652-78-8 [1] [2] [3]
Purity	>98% (as available from commercial suppliers) [4] [1]
Melting Point	229-230 °C (dec.) [5] [2]
Physical Form	Yellow crystalline solid [5]
Solubility	Soluble in DMSO; markedly soluble in water due to the presence of a glucose moiety [5] [1]

Detailed Experimental Protocol for In Vitro Anticancer Activity

The following methodology is based on a 2025 study investigating **gossypin**'s effects on HT-29 human colorectal cancer cells [4].

Cell Culture and Treatment

- **Cell Line:** HT-29 human colorectal cancer cells.
- **Culture Conditions:** Maintain cells in **RPMI-1640 medium** supplemented with **5% Fetal Bovine Serum (FBS)** and **1% penicillin/streptomycin/neomycin** at 37°C in a **5% CO₂** atmosphere.
- **Preparation of Gossypin Stock:** Dissolve **gossypin** in **DMSO** to prepare stock solutions (e.g., 30, 60, 90, 120, and 150 µM). Store aliquots at -20°C.

Assessment of Cell Viability (MTT Assay)

- Seed HT-29 cells in a 96-well plate and allow to adhere overnight.
- Treat cells with various concentrations of **gossypin** for a specified duration.
- Add **MTT reagent** to each well and incubate to allow formazan crystal formation.
- Dissolve crystals with DMSO and measure the absorbance at 570 nm to determine cell viability.

Analysis of Apoptosis

- **DAPI Staining:** Treat cells with **gossypin**, fix, and stain with **DAPI**. Observe under a fluorescence microscope for morphological changes like chromatin condensation and nuclear fragmentation.
- **Annexin V/PI Staining & Flow Cytometry:** Harvest **gossypin**-treated and untreated cells. Stain with **FITC-Annexin V** and **Propidium Iodide (PI)** following kit instructions. Analyze using flow cytometry to distinguish and quantify early apoptotic, late apoptotic, and necrotic cell populations.

Detection of Autophagy

- **Acridine Orange Staining:** Treat cells with **gossypin**, then stain with **acridine orange**. Observe under a fluorescence microscope. The acidic autophagic vacuoles will appear bright red.

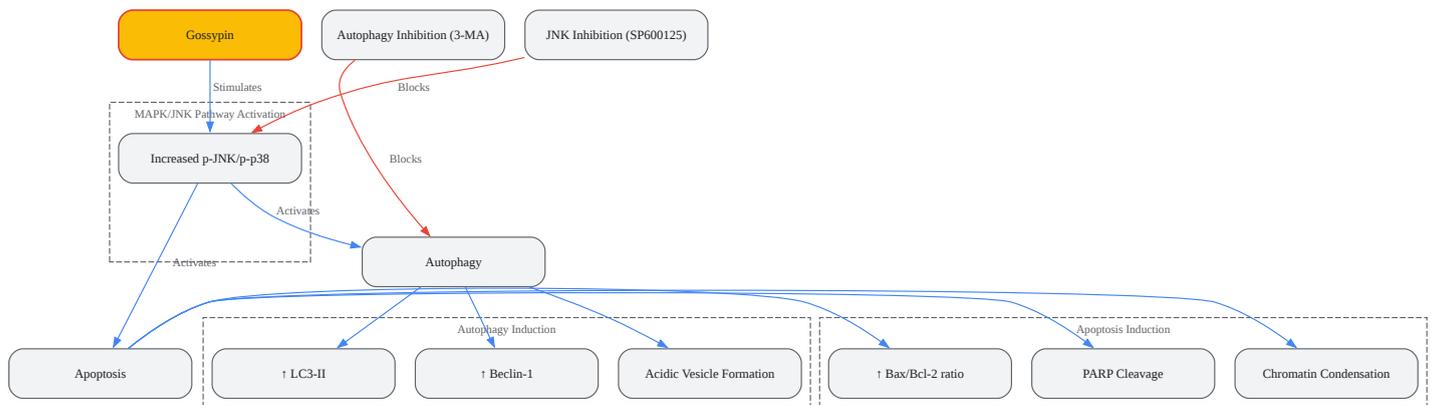
- **Western Blot Analysis for Autophagy Markers:** Extract proteins from treated cells. Perform Western blotting using primary antibodies against key autophagy markers such as **LC3** and **Beclin-1**.

Investigating the MAPK/JNK Signaling Pathway

- Treat HT-29 cells with **gossypin** across a concentration range.
- Perform **Western blotting** to analyze the expression and phosphorylation levels of key MAPK pathway proteins, including:
 - **phospho-JNK (p-JNK)**
 - **phospho-p38 (p-p38)**
 - **phospho-ERK (p-ERK)**
 - **Total JNK, p38, and ERK** as controls.
- To confirm the pathway's role, pre-treat cells with a specific **JNK inhibitor (SP600125)** before adding **gossypin**. Repeat the apoptosis and autophagy assays to see if the inhibitor reverses **gossypin**'s effects.

Mechanism of Action: Apoptosis, Autophagy, and Signaling

Gossypin induces cell death in HT-29 colorectal cancer cells through coordinated apoptosis and autophagy, mediated by the MAPK/JNK signaling pathway [4].



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Mechanism of gossypin-induced cell death in HT-29 cancer cells via MAPK/JNK pathway.

Formulation Strategies to Overcome Limitations

While promising, **gossypin** faces development challenges. Its high water solubility makes complete purification difficult, and flavonoids can be labile during processing [5]. Advanced formulation strategies show potential:

- **Nanotechnology Approaches:** Using **liposomal-GOS** or **proniosomal gel** formulations can enhance stability, bioavailability, and provide sustained release for topical melanoma treatment [5].
- **Analytical Techniques:** Employ **HPLC, LC-MS, HPTLC, and NMR** for precise isolation, purification, and chemical characterization [5].

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